7-溴-5-氯-1H-吲唑

概述

描述

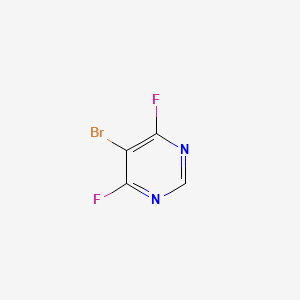

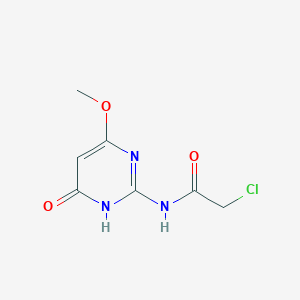

“7-Bromo-5-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2 . It has a molecular weight of 231.48 .

Synthesis Analysis

The synthesis of indazoles, including 7-Bromo-5-chloro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chloro-1H-indazole consists of a benzene ring fused with a pyrazole ring . The benzene ring is substituted at the 7th position with a bromine atom and at the 5th position with a chlorine atom .

Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1H-indazole is a solid compound with a gray color . It has a density of 1.878g/cm3 and a boiling point of 364.1ºC at 760 mmHg .

科学研究应用

药物化学:抗癌应用

7-溴-5-氯-1H-吲唑已被确定为一种具有潜在抗癌特性的化合物。 它可用于合成抑制细胞生长的衍生物,对结肠癌和黑色素瘤细胞系特别有效 。这些衍生物可以作为开发新型化疗药物的基础。

生物化学研究:抗炎剂

在生物化学领域,这种化合物被用来创造具有抗炎活性的分子。 例如,7-溴-5-氯-1H-吲唑的衍生物已被研究用于其在减少骨关节炎软骨炎症和相关疼痛方面的有效性 。

农业:杀虫剂开发

虽然未直接用于农业,但涉及 7-溴-5-氯-1H-吲唑的合成途径对于开发如 Lenacapavir 等中间体至关重要,由于其生物活性,这些中间体可以进一步研究用于害虫控制应用 。

材料科学:杂环化合物的合成

在材料科学中,7-溴-5-氯-1H-吲唑是合成各种杂环化合物的关键片段。 这些化合物对于创造具有特定性质的材料至关重要,例如提高耐久性或增强导电性 。

分析化学:色谱标准

这种化合物在分析化学中也很重要,它可以用作色谱中的标准或参考化合物,以帮助识别和定量其他物质 。

环境科学:监测环境污染物

7-溴-5-氯-1H-吲唑的衍生物可用于环境科学监测污染物。 它们的独特化学结构使它们能够与特定污染物结合,有助于检测和测量污染水平 。

工业应用:化学制造

在工业应用中,7-溴-5-氯-1H-吲唑用作合成各种化学品的中间体。 由于其反应性和形成复杂分子的能力,它在制药和其他化学产品的规模化生产中起着至关重要的作用 。

安全与危害分析

最后,了解 7-溴-5-氯-1H-吲唑的性质对于实验室和工业环境中的安全和危害分析至关重要。 它有助于建立适当的处理程序和安全措施,以防止事故 。

安全和危害

未来方向

作用机制

Target of Action

7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole compounds can inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways, and their inhibition can lead to changes in cell behavior, potentially contributing to the therapeutic effects of these compounds.

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-5-chloro-1H-indazole are likely to be those involving the kinases it targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which may explain the anticancer properties of some indazole compounds . Similarly, the inhibition of h-sgk could affect cell volume regulation, potentially contributing to the compound’s antihypertensive effects .

Pharmacokinetics

The compound’s molecular weight (23147700) and LogP (297880) suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of 7-Bromo-5-chloro-1H-indazole’s action are likely to be diverse, given the range of targets it interacts with. For example, its inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially contributing to its anticancer effects . Its interaction with h-sgk could affect cell volume regulation, potentially contributing to its antihypertensive effects .

Action Environment

The action, efficacy, and stability of 7-Bromo-5-chloro-1H-indazole are likely to be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same targets

生化分析

Biochemical Properties

7-Bromo-5-chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-Bromo-5-chloro-1H-indazole acts as an inhibitor of COX-2, reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has been shown to interact with matrix metalloproteinase-13 (MMP-13), further contributing to its anti-inflammatory effects .

Cellular Effects

The effects of 7-Bromo-5-chloro-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 7-Bromo-5-chloro-1H-indazole has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . It also affects cell proliferation by inhibiting the activity of certain kinases involved in cell cycle regulation . Furthermore, 7-Bromo-5-chloro-1H-indazole has been shown to alter the expression of genes related to inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-5-chloro-1H-indazole involves several key interactions at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, 7-Bromo-5-chloro-1H-indazole interacts with the catalytic domain of MMP-13, reducing its ability to degrade extracellular matrix components . These interactions result in the suppression of inflammatory responses and the promotion of tissue repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-5-chloro-1H-indazole have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 7-Bromo-5-chloro-1H-indazole maintains its anti-inflammatory and anticancer properties even after extended exposure .

Dosage Effects in Animal Models

The effects of 7-Bromo-5-chloro-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer effects without causing noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

7-Bromo-5-chloro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, primarily in the liver, where it is transformed into more water-soluble metabolites for excretion . The compound’s metabolism involves cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes ensure the efficient elimination of 7-Bromo-5-chloro-1H-indazole from the body .

Transport and Distribution

Within cells and tissues, 7-Bromo-5-chloro-1H-indazole is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within different cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in targeting specific tissues or organs .

Subcellular Localization

The subcellular localization of 7-Bromo-5-chloro-1H-indazole plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling molecules and enzymes, modulating their activity . In the nucleus, 7-Bromo-5-chloro-1H-indazole can influence gene expression by binding to specific transcription factors or DNA sequences . These interactions contribute to its overall biochemical effects and therapeutic potential .

属性

IUPAC Name |

7-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAUTRSBNWONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650389 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875305-86-5 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875305-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)